Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
CAS No.: 62051-09-6
Cat. No.: VC3940526
Molecular Formula: C20H26BF4I
Molecular Weight: 480.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62051-09-6 |
|---|---|
| Molecular Formula | C20H26BF4I |
| Molecular Weight | 480.1 g/mol |
| IUPAC Name | bis(4-tert-butylphenyl)iodanium;tetrafluoroborate |
| Standard InChI | InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 |
| Standard InChI Key | PSKMZBCKONKVNP-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate features a central iodine atom bonded to two 4-tert-butylphenyl groups, forming a diaryliodonium cation. The tetrafluoroborate (BF<sub>4</sub><sup>−</sup>) anion balances the charge, contributing to the compound’s solubility in polar aprotic solvents . The tert-butyl substituents enhance steric bulk, reducing undesired side reactions while stabilizing the iodonium core .
Table 1: Structural and Molecular Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for the BF<sub>4</sub><sup>−</sup> anion (1,080 cm<sup>−1</sup>) and aromatic C-H stretches (3,050 cm<sup>−1</sup>) . Nuclear magnetic resonance (NMR) spectra confirm the symmetry of the diaryliodonium cation, with <sup>13</sup>C signals at 31.2 ppm (tert-butyl carbons) and 152.3 ppm (ipso carbons) .
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via a two-step protocol:
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Oxidative Iodination: Reaction of 4-tert-butylphenol with iodine monochloride (ICl) in acetic acid yields bis(4-tert-butylphenyl)iodonium chloride .
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Anion Exchange: Treatment with sodium tetrafluoroborate (NaBF<sub>4</sub>) in aqueous ethanol precipitates the target compound .
Novel Methodologies
A 2015 study by Salvi et al. explored an alternative pathway starting from t-butyl benzene and potassium iodide . This method avoids pre-functionalized iodobenzene precursors, instead leveraging in situ oxidation to form bis(acetyloxy)-λ<sup>3</sup>-iodanyl acetate intermediates. Subsequent reaction with excess t-butyl benzene yielded bis(4-tert-butylphenyl)iodonium hydrogen sulfate, which was converted to the tetrafluoroborate salt via metathesis .
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxidative Iodination | 65–70 | >98 | Scalability |
| Salvi Protocol | 32–40 | 95–97 | Cost-effective precursors |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 137–141°C, with decomposition occurring above 250°C . The compound exhibits remarkable thermal stability compared to analogous iodonium salts (e.g., hexafluoroantimonate derivatives melt at 162–166°C) .
Solubility Profile
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is soluble in polar solvents such as ethyl lactate (25% w/v) and γ-butyrolactone (50% w/v) . Limited solubility in water (<0.1 g/L) necessitates organic media for most applications .
Table 3: Solubility in Common Solvents
| Solvent | Solubility (g/100 mL) | Temperature (°C) |
|---|---|---|
| Ethyl Lactate | 25 | 25 |
| γ-Butyrolactone | 50 | 25 |
| Acetonitrile | 15 | 25 |
| Water | <0.1 | 25 |
Applications in Photochemistry
Photoacid Generation
Upon UV irradiation (λ = 254–365 nm), the compound undergoes heterolytic cleavage, releasing HI and generating a strong Brønsted acid . This property is exploited in:
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Photopolymerization: Initiating cationic polymerization of epoxides and vinyl ethers .
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Photoresist Technology: Acid-catalyzed deprotection of silicon-based masks in microfabrication .
Photoredox Catalysis
Recent studies highlight its role in visible-light-mediated reactions, such as C–H functionalization and cross-coupling . For example, Rueping et al. demonstrated its efficacy in cleaving silyl ethers under mild conditions.
Comparative Analysis with Analogous Salts
Tetrafluoroborate vs. Hexafluoroantimonate
While both salts serve as photoacid generators, the tetrafluoroborate derivative offers superior solubility in polar solvents, whereas hexafluoroantimonate exhibits higher thermal stability .
Table 4: Key Comparisons
| Property | Tetrafluoroborate | Hexafluoroantimonate |
|---|---|---|
| Melting Point (°C) | 137–141 | 162–166 |
| Solubility in GBL (%) | 50 | 30 |
| Photoacid Strength (pKa) | ~1.2 | ~0.8 |
Recent Research Advances
Mechanistic Studies
Kinetic analyses by Qin et al. revealed that the compound’s photoacid generation efficiency depends on solvent polarity, with a quantum yield of 0.45 in acetonitrile . Transient absorption spectroscopy identified a triplet excited state (τ = 120 ns) as the reactive intermediate.
Hybrid Initiator Systems
Combining the compound with Lewis acids (e.g., boron trifluoride) enhances polymerization rates by stabilizing the generated HI . This synergy reduces curing times in epoxy resins by 40% compared to standalone use.
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